molecular formula C9H11ClN2 B13067422 4-Chloro-6-cyclopentylpyrimidine

4-Chloro-6-cyclopentylpyrimidine

Cat. No.: B13067422
M. Wt: 182.65 g/mol
InChI Key: RUKCYYSKRPBXHX-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclopentylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclopentylpyrimidine typically involves the chlorination of 6-cyclopentylpyrimidine. One common method includes the reaction of 6-cyclopentylpyrimidine with phosphoryl chloride (POCl₃) in the presence of a base such as dimethylaniline. The reaction is carried out at elevated temperatures, usually around 110°C, for a short duration .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-cyclopentylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Suzuki-Miyaura Coupling: Reagents include boronic acids and palladium catalysts. The reaction is usually performed in the presence of a base such as potassium carbonate (K₂CO₃) in an aqueous or alcoholic solvent.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

    Suzuki-Miyaura Coupling: The major products are biaryl compounds formed by the coupling of the pyrimidine ring with an aryl or alkyl group.

Scientific Research Applications

4-Chloro-6-cyclopentylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclopentylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, pyrimidine derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound may also interact with DNA or RNA, affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-cyclopentylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at position 4 makes it highly reactive towards nucleophiles, allowing for diverse chemical modifications. Additionally, the cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability in medicinal applications.

Properties

IUPAC Name

4-chloro-6-cyclopentylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-5-8(11-6-12-9)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKCYYSKRPBXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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